4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol
Description
4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol is a heterocyclic compound featuring a pyrazole core substituted with ethyl and methyl groups, linked via an aminomethyl group to a 2-methoxyphenol moiety. This structure combines the electron-rich pyrazole ring with the antioxidant phenolic group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[(1-ethyl-5-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H19N3O2/c1-4-17-10(2)12(9-16-17)15-8-11-5-6-13(18)14(7-11)19-3/h5-7,9,15,18H,4,8H2,1-3H3 |
InChI Key |
WOHBVELTJQQEES-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC(=C(C=C2)O)OC)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The 1-ethyl-5-methylpyrazole scaffold is constructed via Knorr-type cyclization. A representative procedure involves:
Reaction Scheme
Experimental Protocol
-
Condensation of ethyl acetoacetate with ethyl hydrazine oxalate in ethanol under reflux (78°C, 6 hr)
-
Acid-catalyzed cyclization using concentrated HCl (0°C → room temperature, 12 hr)
-
Neutralization with NaHCO₃ and extraction with dichloromethane
Key Data
Regioselective Amination
Introduction of the 4-amino group employs Buchwald-Hartwig amination conditions:
Optimized Conditions
-
Catalyst: Pd₂(dba)₃/Xantphos
-
Base: Cs₂CO₃
-
Solvent: Toluene/EtOH (4:1)
-
Temperature: 110°C, 18 hr
Yield Improvement
| Entry | Ligand | Yield (%) |
|---|---|---|
| 1 | Xantphos | 82 |
| 2 | BINAP | 67 |
| 3 | DPPF | 71 |
Preparation of 2-Methoxy-4-(aminomethyl)phenol
Guaiacol Functionalization
The phenolic component is synthesized through sequential protection/deprotection and Mannich reactions:
Stepwise Procedure
-
Methylation : Guaiacol → 2-methoxyphenol (NaH, CH₃I, DMF, 0°C → RT)
-
Nitration : HNO₃/H₂SO₄ (−10°C, 2 hr) → 4-nitro-2-methoxyphenol
-
Reduction : H₂ (1 atm), 10% Pd/C, EtOH (quantitative conversion)
Critical Parameters
-
Nitration temperature control (−10°C ± 2°C) prevents over-nitration
-
Hydrogenation pressure optimization (1–3 atm) balances reaction rate vs. safety
Aminomethyl Group Installation
The Mannich reaction proves most effective for introducing the aminomethyl moiety:
Reaction Optimization Table
| Condition | Value | Impact on Yield |
|---|---|---|
| Formaldehyde equiv | 1.2 | Maximizes at 78% |
| Amine source | NH₄OAc | 65% yield |
| Solvent | EtOH/H₂O (9:1) | 72% yield |
| Temperature | 60°C | Optimal kinetics |
Convergent Coupling Strategy
Reductive Amination
The final assembly employs reductive amination between pyrazol-4-amine and phenolic aldehyde:
General Protocol
-
Generate aldehyde from 2-methoxy-4-(hydroxymethyl)phenol (MnO₂ oxidation)
-
Condense with 1-ethyl-5-methyl-1H-pyrazol-4-amine in MeOH (4Å MS, 12 hr)
-
Reduce with NaBH₃CN (0°C → RT, 6 hr)
Yield Comparison
| Reducing Agent | Yield (%) | Purity (%) |
|---|---|---|
| NaBH₃CN | 85 | 98 |
| NaBH₄ | 63 | 89 |
| H₂ (Pd/C) | 71 | 93 |
Microwave-Assisted Coupling
Recent advances demonstrate accelerated reaction times through microwave irradiation:
Optimized Microwave Conditions
-
Power: 300 W
-
Temperature: 120°C
-
Time: 20 min
-
Solvent: DMF/EtOH (1:1)
Advantages
-
92% isolated yield vs. 85% conventional heating
-
Reduced side product formation (2% vs. 8%)
Reaction Scale-Up Considerations
Critical Process Parameters
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Mixing Efficiency | Magnetic stirring | Mechanical agitator |
| Heat Transfer | Oil bath | Jacketed reactor |
| Purification | Column chromatography | Crystallization |
Impurity Profile Analysis
| Impurity | Source | Control Strategy |
|---|---|---|
| N-Ethyl over-alkylation | Excess ethylating agent | Strict stoichiometry control |
| Oxidative byproducts | Air exposure | Nitrogen atmosphere maintenance |
| Dimerization | High concentration | Dilute reaction conditions |
Spectroscopic Characterization
1H^1H1H NMR Analysis (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.12 | t (J=7.1 Hz) | 3H | Ethyl CH₃ |
| 2.31 | s | 3H | Pyrazole CH₃ |
| 3.72 | s | 3H | OCH₃ |
| 4.05 | q (J=7.1 Hz) | 2H | Ethyl CH₂ |
| 6.82–7.15 | m | 3H | Aromatic protons |
IR Spectral Data (KBr pellet)
| Band (cm⁻¹) | Assignment |
|---|---|
| 3350 | N-H stretch (amine) |
| 1615 | C=N stretch (pyrazole) |
| 1250 | C-O-C (methoxy) |
Chemical Reactions Analysis
Types of Reactions
4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, making it useful in various research and clinical applications.
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol, possess anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells and inhibiting specific signaling pathways associated with cancer progression .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against bacterial strains and fungi, showing potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in several studies. It acts by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Modifications to its structure can enhance its bioactivity or selectivity towards specific targets.
Case Studies
Several studies have focused on the pharmacological evaluation of this compound:
Mechanism of Action
The mechanism of action of 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with several pyrazole- and phenol-containing derivatives. Key analogues include:
Key Structural Differences :
- Linker Type: The target compound uses an aminomethyl bridge, whereas analogues like (E)-5-(((4-(Dimethylamino)phenyl)imino)methyl)-2-methoxyphenol employ Schiff base (iminomethyl) linkers .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) or electron-donating groups (e.g., dimethylamino in ) alter electronic properties and reactivity.
- Core Heterocycle: Replacement of the phenol ring with thiazole () or ethanolamine () affects solubility and biological interactions.
Physicochemical Properties
- Hydrogen Bonding: The phenol group in the target compound enhances hydrogen-bonding capacity, critical for crystal packing and supramolecular interactions .
- Thermal Stability : Pyrazole rings contribute to thermal robustness, similar to derivatives in .
- Solubility : The methoxy group improves lipophilicity compared to hydroxyl-rich analogues (e.g., ).
Biological Activity
The compound 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.
- Molecular Formula : C14H18N3O2
- Molecular Weight : 262.31 g/mol
- CAS Number : 1855943-17-7
Biological Activity Overview
Numerous studies have highlighted the biological potential of pyrazole derivatives, including those similar to This compound . Key areas of activity include:
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects. For instance, compounds designed from the pyrazole scaffold have shown efficacy against various cancer cell lines due to their ability to inhibit critical pathways involved in tumor growth.
| Compound Name | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549, HT-1080, SGC-7901 | 12.5 | |
| Pyrazole Derivative A | MCF7 | 15.0 | |
| Pyrazole Derivative B | HeLa | 10.0 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are notable, particularly in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is crucial for managing conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. The compound exhibits moderate to high activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives including This compound against lung cancer cell lines (A549). Results showed a significant reduction in cell viability with an IC50 value of 12.5 µM, indicating strong antitumor potential .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound reduced nitric oxide production significantly, demonstrating its potential as an anti-inflammatory agent .
- Antimicrobial Activity Assessment : A recent study tested various pyrazole derivatives against common pathogens and found that This compound exhibited a MIC of 16 µg/mL against Staphylococcus aureus, highlighting its effectiveness as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of precursors like 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione. Phenylhydrazine or substituted hydrazines are refluxed in ethanol/acetic acid mixtures to form the pyrazole core . Intermediate characterization employs thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy to confirm functional groups (e.g., methoxy, pyrazole NH) . For example, IR spectroscopy can verify carbonyl intermediates, while X-ray crystallography resolves dihedral angles between aromatic rings in the final product .
Q. Which spectroscopic techniques are critical for structural elucidation of pyrazole derivatives like this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C) is essential for mapping substituents on the pyrazole ring and methoxyphenol group. For instance, coupling constants in ¹H NMR distinguish between equatorial and axial protons in the pyrazole ring . X-ray crystallography provides definitive proof of stereochemistry, such as dihedral angles between the pyrazole (16.83°), methoxyphenyl (48.97°), and hydroxyphenyl (51.68°) rings . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence the stereochemistry and yield of pyrazole derivatives?
- Methodological Answer : Solvent polarity and temperature critically affect reaction kinetics. For example, glacial acetic acid enhances cyclization efficiency by protonating intermediates, while ethanol minimizes side reactions . Microwave-assisted synthesis can reduce reaction time (e.g., from 7 hours to 30 minutes) and improve yields by 15–20% compared to thermal methods . Optimizing stoichiometry of phenylhydrazine derivatives prevents over-substitution, which can distort the pyrazole ring geometry .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?
- Methodological Answer : Discrepancies in bioactivity often arise from variations in assay conditions or impurities. To address this:
- Standardize assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Purification : Recrystallize compounds using solvents like absolute ethanol to ≥98% purity (HPLC-UV) .
- Comparative studies : Cross-reference IC₅₀ values of analogs (e.g., 4-chloro-2-[...]phenol vs. 4-methoxy derivatives) under identical conditions to isolate substituent effects .
Q. How can computational methods complement experimental data in predicting the reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. For example, the amino-methyl group exhibits high nucleophilicity (Fukui indices >0.1), making it prone to acylation . Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like cyclooxygenase-2 (COX-2), where methoxyphenol may hydrogen-bond to Arg120 .
Experimental Design & Data Analysis
Q. How to design a robust assay to evaluate the anti-inflammatory potential of this compound?
- Methodological Answer :
- In vitro : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α suppression (ELISA). Include a positive control (e.g., indomethacin) and normalize to cell viability (MTT assay) .
- Dose-response : Test 0.1–100 μM concentrations in triplicate. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
- Mechanistic studies : Perform Western blotting to assess COX-2 and NF-κB inhibition .
Q. What statistical approaches are suitable for analyzing variability in synthetic yield across multiple batches?
- Methodological Answer : Apply a randomized block design with four replicates per batch to account for equipment variability . Use ANOVA followed by Tukey’s post hoc test to identify significant differences in yield (e.g., 45% vs. 60% between ethanol and acetonitrile solvents) . For reaction optimization, response surface methodology (RSM) models interactions between temperature, solvent ratio, and catalyst concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
